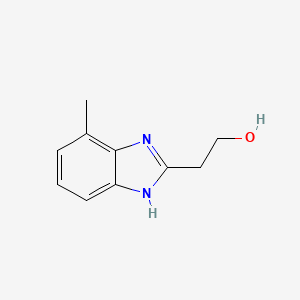

2-(4-methyl-1H-benzimidazol-2-yl)ethanol

Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic compound formed from the fusion of a benzene (B151609) and an imidazole (B134444) ring, represents a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This core scaffold is a crucial building block for numerous molecules with significant biological functions. nih.gov Its structure is a key component in a variety of pharmacologically active agents, owing to its ability to form stable bonds and interact with biological targets. derpharmachemica.comimpactfactor.org The versatility of the benzimidazole nucleus allows for substitutions at various positions, which has led to a high degree of chemical diversity and the development of therapeutic agents with improved potency. derpharmachemica.comijsrst.com

The pharmacological significance of benzimidazole derivatives is extensive, with compounds exhibiting a wide spectrum of activities, including anthelmintic, anticancer, anti-inflammatory, antiviral, antifungal, antihypertensive, antiulcer, and antihistaminic properties. researchgate.netnih.govmdpi.comrsc.orgnih.gov The presence of this heterocycle is notable in several widely used drugs. For instance, albendazole (B1665689) and mebendazole (B1676124) are prominent antihelminthic agents, while omeprazole (B731) is a well-known anti-ulcer medication. derpharmachemica.com The benzimidazole structure is also an integral part of vitamin B12, highlighting its natural relevance. derpharmachemica.com The broad and potent bioactivity of this chemical family has cemented its status as a cornerstone in drug discovery and development. impactfactor.orgresearchgate.net

The Distinctive Structural Features of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol

The compound this compound is a specific derivative of the benzimidazole family, characterized by a unique arrangement of substituents that define its chemical identity. Its structure can be deconstructed into three primary components:

The Benzimidazole Core : This bicyclic system, consisting of a benzene ring fused to an imidazole ring, provides the fundamental scaffold. nih.govnih.gov The two nitrogen atoms within the imidazole portion are key features, capable of forming hydrogen bonds and coordinating with metal ions. nih.gov

The 2-Ethanol Group : An ethanol (B145695) moiety (-CH₂CH₂OH) is attached to the carbon atom at the 2-position of the imidazole ring. The presence of the terminal hydroxyl (-OH) group introduces polarity and a potential site for hydrogen bonding, which can influence the molecule's solubility and interactions with biological receptors.

The 4-Methyl Group : A methyl group (-CH₃) is substituted on the 4-position of the benzene ring. The placement of this small, non-polar group can affect the molecule's steric profile and electronic distribution, potentially influencing its binding affinity and metabolic stability.

The combination of these features results in the specific molecule, this compound.

| Property | Data |

| Molecular Formula | C₁₀H₁₂N₂O |

| IUPAC Name | This compound |

| Structure | Fused benzimidazole ring with an ethanol group at position 2 and a methyl group at position 4. |

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic analysis for this specific compound are not widely available in the reviewed literature, indicating it is a novel or less-studied chemical entity.

Research Landscape and Current Knowledge Gaps Pertaining to Benzimidazole-Ethanol Derivatives

The current body of scientific literature is rich with studies on benzimidazole derivatives; however, specific research focusing on this compound is notably scarce. The existing research landscape provides context through related structures, which in turn highlights significant knowledge gaps.

Studies have been conducted on close analogues. For example, research into (±)-1-(1H-benzimidazol-2-yl)ethanol , which lacks the 4-methyl group, has provided valuable crystal structure data, revealing that its asymmetric unit contains two crystallographically independent molecules linked by hydrogen bonds. researchgate.net Other research has focused on 1H-benzimidazol-2-yl-methanol , a derivative with a methanol (B129727) group instead of ethanol, which was synthesized and evaluated for antioxidant and cytotoxic activities. researchgate.netbanglajol.info Furthermore, some studies have explored benzimidazole derivatives containing an ethanol moiety as part of a larger side chain, such as in the investigation of benzimidazole acetamide (B32628) derivatives for neuroprotective effects or the use of a benzimidazole-ethanol solution as a corrosion inhibitor. nih.govmdpi.com

The primary knowledge gap is the absence of dedicated research into the synthesis, characterization, and biological evaluation of this compound itself. While the broader class of benzimidazoles is well-documented, the specific influence of combining a 4-methyl group with a 2-ethanol substituent on the pharmacological profile remains uninvestigated. There is a lack of systematic studies to determine how this precise structural arrangement affects the potential therapeutic activities seen in other benzimidazole compounds.

Scope and Objectives of Academic Inquiry into this compound

Given the established therapeutic potential of the benzimidazole scaffold and the clear gap in knowledge, a focused academic inquiry into this compound is warranted. The objectives of such research would be to systematically build a comprehensive profile of the compound.

Key Research Objectives:

Development of a Synthetic Pathway : The primary objective would be to establish an efficient and reproducible method for the synthesis of this compound. This would likely involve the condensation of 3-methyl-benzene-1,2-diamine with a suitable carboxylic acid derivative, such as 3-hydroxypropanoic acid, under various reaction conditions to optimize yield and purity. thieme-connect.comsemanticscholar.org

Complete Structural Characterization : Once synthesized, the compound must be rigorously characterized to confirm its molecular structure. This would involve a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry. mdpi.com Obtaining a single crystal for X-ray crystallography would provide definitive proof of its three-dimensional structure. researchgate.net

Broad-Spectrum Biological Screening : A crucial objective is to perform comprehensive in vitro screening to identify any potential pharmacological activities. nih.gov Based on the known activities of the benzimidazole class, assays should include tests for anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant effects. researchgate.netozguryayinlari.com

Structure-Activity Relationship (SAR) Analysis : To understand the contribution of each structural feature, a series of analogues should be synthesized. This could involve moving the methyl group to other positions (5, 6, or 7) or altering the length of the alkyl-alcohol chain at the 2-position. Comparing the bioactivity of these analogues would help establish a preliminary SAR, guiding future efforts to design more potent and selective molecules. nih.gov

By pursuing these objectives, the scientific community can fill the existing knowledge void and determine if this compound or its derivatives hold promise as new therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methyl-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-2-4-8-10(7)12-9(11-8)5-6-13/h2-4,13H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWDVWJTYGUIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649178 | |

| Record name | 2-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-55-0 | |

| Record name | 7-Methyl-1H-benzimidazole-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-Methyl-1H-benzimidazol-2-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 2 4 Methyl 1h Benzimidazol 2 Yl Ethanol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the N-H and C-H bonds, and the benzimidazole (B57391) ring system.

The most prominent bands anticipated in the spectrum include a broad absorption in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretch of the imidazole (B134444) ring is expected to appear as a sharp to medium band around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol (B145695) and methyl groups would appear just below 3000 cm⁻¹.

The C=N stretching vibration of the imidazole ring is expected to produce a strong absorption band in the 1630-1590 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene ring typically appear as multiple sharp bands in the 1600-1450 cm⁻¹ range. The C-O stretching of the primary alcohol would be visible in the fingerprint region, typically around 1050 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| O-H (Alcohol) | 3400-3200 | Broad, Strong | Stretching |

| N-H (Imidazole) | 3400-3300 | Medium | Stretching |

| C-H (Aromatic) | 3100-3000 | Medium to Weak | Stretching |

| C-H (Aliphatic) | 3000-2850 | Medium | Stretching |

| C=N (Imidazole) | 1630-1590 | Strong | Stretching |

| C=C (Aromatic) | 1600-1450 | Medium, Sharp | Stretching |

| C-O (Primary Alcohol) | ~1050 | Strong | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals are expected for the aromatic protons, the ethanol side chain protons, the methyl group protons, and the N-H proton.

The aromatic region would show signals for the three protons on the substituted benzene ring. Their specific chemical shifts and splitting patterns (doublets, triplets, or doublets of doublets) would depend on their positions relative to the methyl group and the fused imidazole ring. The N-H proton of the benzimidazole ring is expected to appear as a broad singlet at a downfield chemical shift (typically > 12 ppm in DMSO-d₆), which is exchangeable with D₂O.

The protons of the ethanol side chain (-CH₂-CH₂-OH) would likely appear as two triplets, assuming coupling to each other. The methylene (B1212753) group adjacent to the benzimidazole ring (C2-CH₂) would be more deshielded than the methylene group bearing the hydroxyl group (CH₂-OH). The hydroxyl proton (-OH) would appear as a broad singlet, also exchangeable with D₂O. The three protons of the methyl group on the benzene ring would give rise to a singlet in the upfield region (around 2.4 ppm).

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| N-H | ~12.5 | Broad Singlet | 1H | Imidazole NH |

| Ar-H | 7.0-7.6 | Multiplet | 3H | Benzene ring protons |

| -OH | ~4.5-5.5 | Broad Singlet | 1H | Alcohol OH |

| -CH₂- | ~3.8 | Triplet | 2H | CH₂ adjacent to OH |

| -CH₂- | ~3.0 | Triplet | 2H | CH₂ adjacent to ring |

| -CH₃ | ~2.4 | Singlet | 3H | Aromatic CH₃ |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound should display ten unique carbon signals.

The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the ethanol substituent, is expected to be the most downfield signal among the heterocyclic carbons (around 150-155 ppm). The quaternary carbons of the benzimidazole ring (C3a, C7a, and C4) would also appear in the downfield aromatic region. The remaining aromatic carbons (CH) would resonate between 110 and 130 ppm.

The carbons of the ethanol side chain are expected in the upfield region, with the carbon bearing the hydroxyl group (CH₂-OH) appearing around 60 ppm and the one adjacent to the ring (C2-CH₂) at a slightly higher field. The methyl carbon (-CH₃) would be the most upfield signal, typically below 25 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=N | ~153 | C2 (Imidazole) |

| Ar-C (Quaternary) | ~130-145 | C3a, C4, C7a |

| Ar-CH | ~110-130 | C5, C6, C7 |

| -CH₂-OH | ~58 | Ethanol Cβ |

| -CH₂-Ring | ~30 | Ethanol Cα |

| -CH₃ | ~21 | Methyl C |

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. organicchemistrydata.org A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the -CH₂-CH₂- side chain and among the aromatic protons. organicchemistrydata.org An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. organicchemistrydata.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (formula: C₁₀H₁₂N₂O), the calculated molecular weight is approximately 176.22 g/mol . In an ESI-MS experiment, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 177. nih.gov

The fragmentation pattern would likely involve initial cleavages at the ethanol side chain. A common fragmentation pathway would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 159. Another likely fragmentation is the cleavage of the C-C bond in the ethanol chain, which could lead to the formation of a stable benzimidazolyl-methyl cation or related fragments.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Significance |

|---|---|---|

| 177 | [M+H]⁺ | Protonated Molecular Ion |

| 159 | [M+H - H₂O]⁺ | Loss of water |

| 145 | [M+H - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 132 | [4-methyl-1H-benzimidazole]⁺ | Benzimidazole core fragment |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared against the theoretical values calculated from the molecular formula (C₁₀H₁₂N₂O). This technique serves as a final verification of the compound's purity and empirical formula. nih.govijrpc.com

The theoretical percentages are:

Carbon (C): (120.11 / 176.22) * 100% = 68.16%

Hydrogen (H): (12.10 / 176.22) * 100% = 6.87%

Nitrogen (N): (28.02 / 176.22) * 100% = 15.90%

Oxygen (O): (16.00 / 176.22) * 100% = 9.08%

Experimental values obtained for a pure sample should be in close agreement (typically within ±0.4%) with these calculated values.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While the specific crystal structure of this compound is not extensively reported in publicly available literature, a comprehensive understanding of its solid-state architecture can be derived from the analysis of closely related benzimidazole derivatives. The crystallographic data of these analogs provide critical insights into the molecular geometry, intermolecular interactions, and packing arrangements that are likely to be characteristic of the target compound.

A pivotal related structure for this analysis is (±)-1-(1H-Benzimidazol-2-yl)ethanol, which differs from the target compound only by the absence of a methyl group on the benzene ring. The crystal structure of this compound reveals an orthorhombic system with the space group P212121. researchgate.netnih.gov The asymmetric unit contains two independent molecules, which are linked by hydrogen bonds. researchgate.netnih.gov The fundamental benzimidazole ring system in these molecules is nearly planar. researchgate.netnih.gov

The crystal packing is significantly influenced by a network of intermolecular hydrogen bonds. Specifically, O-H···N and N-H···O interactions are observed, which link the molecules into a two-dimensional network. researchgate.netnih.gov This type of hydrogen bonding is a crucial factor contributing to the stability of the crystal lattice in many benzimidazole derivatives. researchgate.netnih.gov For instance, in the crystal structure of 2-(3-hydroxypropyl)benzimidazole, molecules are linked by both O—H⋯N and N—H⋯O hydrogen bonds, forming zigzag chains.

The introduction of a methyl group at the 4-position of the benzimidazole ring in the target compound is expected to have a subtle but discernible impact on the crystal packing. This substituent may introduce steric effects that could alter the dihedral angles between the benzimidazole core and the ethanol side chain, as well as modify the efficiency of the π-π stacking interactions between adjacent aromatic rings. The planarity of the benzimidazole core itself is a common feature in many derivatives, contributing to these stacking possibilities. nih.gov

Table 1: Crystallographic Data for a Structurally Related Benzimidazole Derivative.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| (±)-1-(1H-Benzimidazol-2-yl)ethanol | C₉H₁₀N₂O | Orthorhombic | P2₁2₁2₁ | a = 13.734(3) Å b = 15.376(3) Å c = 7.9163(16) Å | researchgate.netnih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

The electronic absorption spectrum of this compound, like other benzimidazole derivatives, is characterized by absorption bands in the ultraviolet (UV) region. These absorptions are primarily due to π→π* and n→π* electronic transitions within the aromatic benzimidazole system. The precise wavelength of maximum absorption (λmax) and the intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

The benzimidazole scaffold typically exhibits strong absorption bands corresponding to π→π* transitions. For the parent 1H-Benzimidazole, absorption maxima are observed around 243 nm, 274 nm, and 279 nm. The introduction of substituents on the benzimidazole ring can cause shifts in these absorption bands. The ethanol substituent at the 2-position and the methyl group at the 4-position in the target compound are expected to influence the electronic distribution and, consequently, the absorption spectrum.

The polarity of the solvent plays a crucial role in the position of the λmax. Generally, for π→π* transitions, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n→π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths). This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition.

The expected UV-Visible absorption data for this compound in various solvents are summarized by analogy in the table below. The transitions are assigned based on the general understanding of the electronic structure of benzimidazole derivatives.

Table 2: Expected UV-Visible Absorption Data for this compound in Various Solvents.

| Solvent | Expected λmax (nm) | Electronic Transition | Expected Shift Trend (vs. non-polar solvent) |

|---|---|---|---|

| Hexane (Non-polar) | ~275-285 | π→π | Reference |

| Ethanol (Polar, Protic) | ~280-290 | π→π | Bathochromic |

| Methanol (B129727) (Polar, Protic) | ~280-290 | π→π | Bathochromic |

| Acetonitrile (Polar, Aprotic) | ~278-288 | π→π | Bathochromic |

| Dimethyl Sulfoxide (DMSO) (Polar, Aprotic) | ~282-292 | π→π* | Strong Bathochromic |

The study of solvent effects on the UV-Visible spectrum is a powerful tool for understanding the electronic structure and the nature of solute-solvent interactions for compounds like this compound.

Mechanistic Insights into the Biological Actions of 2 4 Methyl 1h Benzimidazol 2 Yl Ethanol

Interaction with Cellular Macromolecules, Including Nucleic Acids and Proteins

The biological effects of small molecules are fundamentally rooted in their interactions with cellular macromolecules. For benzimidazole (B57391) derivatives, these interactions are diverse, encompassing both nucleic acids and a range of proteins.

Interaction with Proteins: The most extensively documented protein target for benzimidazole derivatives is tubulin , the protein subunit of microtubules. researchgate.net Numerous studies on compounds analogous to 2-(4-methyl-1H-benzimidazol-2-yl)ethanol, such as other 2-substituted benzimidazoles, have demonstrated high-affinity binding to tubulin, particularly at the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govapsnet.orgmdpi.com This interaction is crucial for their anti-mitotic and cytotoxic effects. For example, benzimidazole fungicides like carbendazim (B180503) and benomyl (B1667996) exert their effects by binding to β2-tubulin. apsnet.org

Beyond tubulin, other protein targets for benzimidazole analogs have been identified. These include enzymes critical for cell survival and proliferation, such as:

Poly(ADP-ribose)polymerase-1 (PARP-1): Certain 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives have been developed as potent PARP-1 inhibitors. nih.gov

Topoisomerases: Bis-benzimidazole derivatives can function as Topoisomerase I and II inhibitors, likely due to their ability to bind DNA and disrupt the formation of the cleavable complex. nih.gov

Kinases: Some benzimidazole derivatives have been shown to inhibit various kinases involved in cell signaling, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov

Interaction with Nucleic Acids: The planar, heterocyclic structure of the benzimidazole ring is similar to that of purine (B94841) bases in nucleic acids, suggesting a potential for direct interaction with DNA. rsc.org Studies have confirmed that some benzimidazole compounds can bind to DNA. The mode of this interaction can vary depending on the specific structure of the derivative, from intercalation between DNA base pairs to binding within the minor or major grooves of the DNA helix. rsc.orgnih.govrsc.org This interaction can lead to conformational changes in the DNA, potentially interfering with replication and transcription processes.

| Protein Target | Class of Benzimidazole Derivative | Observed Effect | Reference |

|---|---|---|---|

| β-Tubulin | Fenbendazole, Nocodazole (B1683961), Albendazole (B1665689) | Inhibition of polymerization, microtubule destabilization | nih.govnih.gov |

| PARP-1 | 2-substituted 1H-benzo[d]imidazole-4-carboxamides | Enzyme inhibition, potentiation of chemotherapy | nih.gov |

| Topoisomerase I/II | Bis-benzimidazoles | Inhibition of enzyme activity, DNA damage | nih.gov |

| EGFR | Nazartinib | Inhibition of signaling pathway, cell cycle arrest | nih.gov |

Proposed Interference with Microtubule Polymerization and Cell Division in Analogs

Based on extensive research into its analogs, a primary proposed mechanism of action for this compound is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Many benzimidazole-based compounds are classified as microtubule-targeting agents (MTAs). nih.gov The majority of these act as microtubule destabilizers , inhibiting the polymerization of tubulin dimers into microtubules. apsnet.orgnih.gov This is the established mechanism for well-known benzimidazoles like nocodazole and the anthelmintic drug fenbendazole. nih.gov The process involves the binding of the benzimidazole molecule to β-tubulin, which is thought to prevent the conformational change from a "curved" to a "straight" structure that is necessary for the incorporation of tubulin dimers into a growing microtubule. apsnet.org

This inhibition of microtubule polymerization has profound cellular consequences:

Mitotic Arrest: The failure to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle, typically at the G2/M phase. nih.govresearchgate.net

Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), which is a key mechanism of the anticancer activity observed for many benzimidazole derivatives. nih.gov

Recent studies on 1H-benzimidazol-2-yl hydrazones with a methyl group substitution on the benzimidazole ring, which are structurally related to this compound, have demonstrated their potential as microtubule destabilizers, leading to antiproliferative effects. nih.gov While most benzimidazoles are destabilizers, it is noteworthy that some derivatives have recently been found to act as microtubule-stabilizing agents, highlighting the nuanced structure-activity relationships within this chemical class. nih.gov

| Compound/Class | Effect on Tubulin | Cellular Outcome | Reference |

|---|---|---|---|

| Nocodazole | Inhibits polymerization | G2/M phase arrest, apoptosis | nih.gov |

| Fenbendazole | Inhibits polymerization | Microtubule depolymerization, cytotoxicity | |

| 1H-benzimidazol-2-yl hydrazones | Inhibits polymerization | Elongation of nucleation phase, antiproliferative activity | nih.govmdpi.com |

| Methyl N-[5-(3'-radiohalobenzoyl)-1H-benzimidazol-2-yl]carbamates | Microtubule-disrupting properties | Anti-proliferative effects | nih.gov |

Modulation of Specific Biological Pathways and Cellular Processes

The interaction of this compound and its analogs with macromolecules like tubulin initiates a cascade of effects on various cellular pathways and processes.

By disrupting microtubule function, these compounds interfere with fundamental cellular activities including:

Mitosis: As previously discussed, the primary consequence is the blockage of cell division. researchgate.net

Cellular Integrity: The disruption of the cytoskeleton can lead to changes in cell shape and structural integrity.

Intracellular Transport: Microtubules serve as tracks for the transport of vesicles and organelles, a process that is impaired by microtubule-destabilizing agents.

Beyond the direct effects of microtubule disruption, benzimidazole derivatives have been shown to modulate specific signaling pathways. Analogs of this compound could potentially influence:

Apoptotic Pathways: The arrest of the cell cycle often triggers the intrinsic (mitochondria-dependent) apoptotic pathway, leading to programmed cell death. nih.gov

Wnt/β-catenin Signaling: Certain benzimidazole derivatives, designed based on the structure of Niclosamide, have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov This inhibition leads to a decrease in cytosolic β-catenin and its downstream target genes. nih.gov

Stress-activated Pathways: Fenbendazole has been reported to induce oxidative stress and activate the MEK3/6-p38MAPK pathway, contributing to its pro-apoptotic effects.

Metabolic Pathways: A notable effect of some benzimidazoles is the inhibition of glucose metabolism in cancer cells. This is achieved by down-regulating glucose transporters, such as GLUT1, and key glycolytic enzymes like hexokinase II, effectively starving the cancer cells of their primary energy source.

Inflammatory Pathways: The anti-inflammatory properties of some benzimidazoles are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX), thereby reducing the production of prostaglandins. researchgate.net

Identification of Pharmacological Targets and Signaling Cascades

The diverse biological activities of the benzimidazole chemical family stem from their ability to interact with multiple pharmacological targets, thereby modulating various signaling cascades. While the specific targets of this compound require direct investigation, the extensive research on its analogs points to several key molecular targets. researchgate.net

Primary and Secondary Pharmacological Targets: The most prominent and widely validated pharmacological target for bioactive benzimidazole derivatives is tubulin . researchgate.net The ability to inhibit tubulin polymerization is a hallmark of this class of compounds and is central to their use as anthelmintic and potential anticancer agents. apsnet.org

In addition to tubulin, a range of other pharmacological targets have been identified for various benzimidazole analogs, suggesting that compounds like this compound could potentially exhibit multitarget activity. These secondary targets include:

Enzymes involved in DNA metabolism: Topoisomerases I and II, and PARP-1. nih.govnih.gov

Receptor Tyrosine Kinases: EGFR, a key regulator of cell growth and proliferation. nih.gov

Metabolic Enzymes: Dihydrofolate reductase (DHFR) and enzymes in the glycolytic pathway. acs.org

Inflammatory Enzymes: Cyclooxygenases (COX). researchgate.net

Affected Signaling Cascades: The engagement of these pharmacological targets leads to the modulation of critical intracellular signaling cascades. Based on analog studies, this compound could potentially influence:

Cell Cycle Control Pathways: Leading to G2/M arrest. nih.gov

Apoptosis Signaling: Including the intrinsic mitochondrial pathway. nih.gov

Wnt/β-catenin Signaling Cascade: Affecting cell fate and proliferation. nih.gov

MAPK Signaling Pathways: Such as the p38 MAPK stress response pathway.

NF-κB Signaling Pathway: A key regulator of inflammation.

The potential for a single compound to interact with multiple targets underscores the complexity of the pharmacological profile of benzimidazole derivatives and highlights the need for further research to elucidate the specific mechanisms of this compound.

Structure Activity Relationship Sar Studies of 2 4 Methyl 1h Benzimidazol 2 Yl Ethanol Derivatives

Impact of Benzimidazole (B57391) Core Substitutions on Biological Activity

The substitution pattern on the benzimidazole nucleus, which consists of a fused benzene (B151609) and imidazole (B134444) ring, is a critical determinant of the pharmacological profile of its derivatives. nih.govnih.gov Modifications on the benzene portion of the core can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Role of Methyl Group Position and Presence in Pharmacological Profiles

The methyl group is a fundamental substituent in medicinal chemistry, and its position on the benzimidazole ring can profoundly influence biological activity. In the parent compound, the methyl group is at the C4 position. The presence and location of methyl groups can enhance activity through various mechanisms.

Studies on related benzimidazole structures have shown that methyl groups can improve biological activity by providing favorable hydrophobic interactions with target proteins. researchgate.net For instance, research on certain kinase inhibitors revealed that a methyl group on the benzimidazole N-H position increased binding affinity compared to the unmethylated version. nih.gov In other cases, shifting methyl groups on a fused pyrimidobenzimidazole nucleus from a 2,6-dimethylphenyl substituent to meta or para positions was found to be unfavorable for Lck kinase inhibition, highlighting the positional importance of these groups. nih.gov

The C4-methyl group in 2-(4-methyl-1H-benzimidazol-2-yl)ethanol is adjacent to the imidazole fusion site and can influence the planarity and electronic environment of the entire ring system. Studies on 4-methylbenzimidazole derivatives have shown them to possess notable antioxidant and antiglycation activities. researchgate.netlookchem.comnih.gov The specific placement at C4 may also introduce steric effects that could either promote a favorable binding conformation or hinder interaction with a target, depending on the topology of the binding site. The electron-donating nature of the methyl group generally increases the electron density of the aromatic system, which can be a key factor in molecular interactions. researchgate.netbiointerfaceresearch.com

Influence of Other Substituents on the Benzene Ring of the Benzimidazole Core

Beyond the methyl group, the introduction of other substituents onto the benzene ring of the benzimidazole core is a common strategy to modulate biological activity. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a pivotal role. acs.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂), halogens (–F, –Cl, –Br), and cyano (–CN) are frequently employed.

Nitro Group: A nitro group, particularly at the C5 or C6 position, has been shown to produce potent compounds in several contexts. nih.gov For certain benzimidazole opioids, a nitro group at position 5 results in the most potent compounds. wikipedia.org Similarly, substituting a benzimidazol-2-yl with a 5-nitrobenzimidazol-2-yl led to a more powerful and broad-spectrum anticancer action. rsc.org

Halogens: Halogen atoms like chlorine and fluorine are often used to enhance activity. A 5-chloro substitution on the 1H-benzimidazole ring was found to improve cytotoxicity against certain cancer cell lines more than a 5-fluoro substitution. rsc.org In other instances, electronegative groups at the C5 position led to more potent anti-inflammatory activity compared to unsubstituted or electron-donating group-substituted derivatives. nih.gov

Cyano Group: The highly polar cyano group has also been shown to increase potency in specific derivatives. rsc.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (–OCH₃) and amino (–NH₂) can also significantly affect activity.

Methoxy Group: The impact of methoxy groups can be context-dependent. In some anti-inflammatory derivatives, a compound with a methoxy group at the C6 position showed strong activity. nih.gov However, in other cases, electron-rich groups like –OCH₃ were found to reduce anti-inflammatory potency. nih.gov The number and position of methoxy groups are critical; for example, increasing the number of methoxy groups on an attached phenyl ring enhanced the anticancer activity of certain hybrids. rsc.org

Amino Group: An amino group at the C5 position has been reported to increase the antimicrobial activity of some benzimidazole compounds. rjptonline.org

Generally, unsubstituted benzimidazoles are often found to be less potent than their substituted counterparts. nih.gov However, the introduction of strongly electron-withdrawing groups or highly hydrophilic groups can sometimes lead to low antisecretory effects in certain classes of compounds like proton pump inhibitors. nih.gov

Table 1: Impact of Benzene Ring Substituents on Benzimidazole Activity

| Position | Substituent | Property | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| C5 | -NO₂ | Strong EWG | Increased potency (opioid, anticancer) | wikipedia.orgrsc.org |

| C6 | -NO₂ | Strong EWG | Increased activity (anti-inflammatory) | nih.gov |

| C5 | -Cl, -F | EWG | Increased potency (anti-inflammatory, anticancer) | nih.govrsc.org |

| C5 | -NH₂ | Strong EDG | Increased antimicrobial activity | rjptonline.org |

| C6 | -OCH₃ | EDG | Increased activity in some cases, decreased in others | nih.gov |

| C4/C7 | Unsubstituted | - | Generally preferred for anti-inflammatory activity | nih.gov |

Contribution of the Ethanol (B145695) Moiety to Biological Efficacy

Importance of the Hydroxyl Group in Binding and Activity

The hydroxyl (–OH) group of the ethanol side chain is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This property is crucial for forming stable interactions within the binding pockets of enzymes and receptors. researchgate.net The synthesis of amino alcohol derivatives of 2-methyl benzimidazole has been shown to yield compounds with moderate to good activity against various pathogens. nih.gov

Crystal structure analysis of a closely related compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, reveals that the hydroxyl group participates in intermolecular hydrogen bonding, which helps form a stable two-dimensional network. researchgate.net This capacity for hydrogen bonding is often essential for the anchoring of a molecule to its biological target, thereby contributing significantly to its inhibitory activity. The presence and strategic location of hydroxyl groups are often of great importance for the bioactivity of heterocyclic compounds.

Effects of Modifications to the Ethyl Linker

The ethyl linker connecting the benzimidazole core to the hydroxyl group provides specific spatial and conformational properties. Altering this linker is a common strategy in drug design.

Linker Length: The length of the linker can be critical. Studies on other benzimidazole series have shown that activity can be inversely related to the length of the linker between a terminal functional group and the C2 position of the benzimidazole. nih.gov

Linker Nature: Replacing the ethyl linker with other chemical groups can dramatically alter the compound's properties. For instance, replacing an amino group at C2 with a methylene (B1212753) group significantly reduced the anti-inflammatory activity of one series, indicating the importance of the specific functional group at that position. nih.gov In other cases, introducing a more rigid linker like an amide or a flexible one like thioacetamide (B46855) has been explored. nih.gov The introduction of different types of linkers, such as conjugated or unconjugated systems, can also exert differential impacts on the photophysical and chemical properties of the resulting derivatives. acs.org The flexibility and length of the linker dictate the positioning of the terminal hydroxyl group within a binding site, which is essential for optimal interaction and efficacy.

Derivatization Strategies for Optimizing Potency and Selectivity

Optimizing the potency and selectivity of this compound requires a multi-faceted derivatization strategy, targeting various positions on the molecule. rroij.com The benzimidazole scaffold is highly amenable to synthetic modifications, particularly at the N1, C2, and C5/C6 positions. nih.govnih.gov

N1 Position: The nitrogen atom at position 1 of the imidazole ring is a common site for substitution. Alkylation or arylation at this position can improve properties like membrane permeability and binding affinity. researchgate.net For example, the introduction of a benzyl (B1604629) group at the N1 position has been shown to enhance anti-inflammatory action in some series. nih.gov In other studies, substituting the N1 position with groups like pyrimidin-2-yl has led to potent Lck kinase inhibitors. nih.gov

C2 Position: The C2 position, occupied by the ethanol moiety in the parent compound, is a crucial site for modification.

Replacing the Ethanol Moiety: The entire ethanol group can be replaced with other functionalities to target different receptors. For example, substituting the C2 position with various aryl groups, pyridinyl moieties, or aniline (B41778) derivatives has led to compounds with anti-inflammatory, TRPV-1 antagonist, or other activities. nih.gov

Modifying the Side Chain: Instead of complete replacement, the ethanol side chain can be derivatized. Converting the hydroxyl group to a chloromethyl group or oxidizing it to a carboxylic acid creates intermediates for further synthesis. nih.gov Linking the C2 position to other heterocyclic rings like oxadiazole or triazole via different linkers is another effective strategy. nih.govmdpi.com

C5/C6 Positions: As discussed previously, substituting the benzene ring portion of the core at the C5 and/or C6 positions with electron-withdrawing or electron-donating groups is a powerful method to fine-tune electronic properties and influence biological activity. nih.govnih.gov For instance, the introduction of a sulfamoyl or carboxamide group at C5 has been used to develop cannabinoid receptor antagonists. nih.gov Combining substitutions at multiple positions, such as bulky lipophilic groups at C4 and hydrophilic groups at C6, has been shown to be favorable for potent activity in some derivatives. nih.gov

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold, leading to the identification of compounds with optimized potency, improved selectivity, and desirable pharmacological profiles. rsc.org

Table 2: Overview of Derivatization Strategies and Their Outcomes

| Position(s) for Derivatization | Modification Strategy | Example Substituent/Moiety | Potential Outcome/Target Activity | Reference |

|---|---|---|---|---|

| N1 | Alkylation / Arylation | Benzyl, Pyrimidinyl | Enhanced anti-inflammatory, Kinase inhibition | nih.gov |

| C2 | Replacement of ethanol group | Pyridinyl, Phenyl, Anilines | Anti-inflammatory, Receptor antagonism | nih.gov |

| C2 Side Chain | Oxidation of hydroxyl | Carboxylic acid | Creates synthetic intermediate for further derivatization | nih.gov |

| C2 Side Chain | Linkage to other heterocycles | Thioacetamide-oxadiazole | Enhanced anti-inflammatory activity | nih.gov |

| C5 / C6 | Introduction of EWGs | -NO₂, -Cl | Increased potency for various targets | nih.govwikipedia.orgrsc.org |

| C5 | Introduction of polar groups | Sulfamoyl, Carboxamide | Cannabinoid receptor antagonism | nih.gov |

| N1, C2, C5/C6 | Combined/Multi-site substitution | Various combinations | Optimization of potency and selectivity | rroij.comnih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of this compound derivatives, QSAR studies are pivotal for predicting the biological efficacy of novel analogs, thereby guiding the synthesis of more potent and selective molecules while minimizing the need for extensive experimental screening. researchgate.net

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activities, a predictive model can be developed. researchgate.net This model can then be used to estimate the activity of yet-to-be-synthesized derivatives.

A typical QSAR study involves several key stages:

Data Set Selection: A series of structurally related benzimidazole derivatives with experimentally determined biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. pnrjournal.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors can be broadly categorized as:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as dipole moment and partial atomic charges, which influence electrostatic interactions with biological targets. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume and surface area, which are crucial for receptor fit. nih.gov

Hydrophobic Descriptors: Lipophilicity, often represented by logP, is a critical factor in a compound's ability to cross cell membranes and interact with hydrophobic pockets of a receptor. nih.gov

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to develop a mathematical equation that relates the most relevant descriptors to the biological activity. nih.gov More advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models, which consider the three-dimensional fields surrounding the molecules. nih.govnih.gov

Model Validation: The developed QSAR model is rigorously validated to ensure its statistical significance and predictive ability. nih.gov This involves internal validation using techniques like leave-one-out cross-validation (q²) and external validation using the test set of compounds. pnrjournal.com A high correlation coefficient (r²) for the training set and a high predictive correlation coefficient (pred_r²) for the test set are indicative of a robust and reliable model. ijpsr.com

For instance, in a QSAR study on a series of benzimidazole derivatives for their antimicrobial activity, researchers might find that a combination of a descriptor for hydrophobicity (e.g., MlogP), a descriptor for electronic properties (e.g., dipole moment), and a descriptor for steric properties (e.g., Wiener's index) yields a statistically significant model. nih.gov The resulting QSAR equation would allow them to predict the antimicrobial activity of new benzimidazole derivatives based on the calculated values of these descriptors.

Three-dimensional QSAR (3D-QSAR) approaches, such as CoMFA and CoMSIA, provide a more detailed understanding of the structure-activity relationship by generating contour maps. These maps visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. nih.govacs.org For example, a CoMFA steric contour map might indicate that a bulky substituent at a specific position on the benzimidazole ring is favorable for activity, while an electrostatic contour map might show that an electron-withdrawing group is preferred in another region. nih.gov

The insights gained from QSAR models are invaluable in the lead optimization phase of drug discovery. They provide a rational basis for designing new derivatives of this compound with enhanced biological activity. By focusing synthetic efforts on compounds predicted to be highly active, QSAR modeling can significantly accelerate the discovery of novel therapeutic agents.

Illustrative Data from QSAR Studies on Benzimidazole Derivatives

The following tables present hypothetical and representative data from QSAR studies on various series of benzimidazole derivatives, illustrating the types of descriptors and statistical parameters commonly reported.

Table 1: 2D-QSAR Model for Antimicrobial Activity

| Descriptor | Coefficient | Description | Contribution |

| logP | 0.45 | Lipophilicity | Positive correlation; higher lipophilicity is associated with increased activity. |

| TPSA | -0.21 | Topological Polar Surface Area | Negative correlation; lower polar surface area may enhance membrane permeability. |

| n-HBA | 0.15 | Number of Hydrogen Bond Acceptors | Positive correlation; hydrogen bond acceptors may be involved in target binding. |

| Statistical Parameters | |||

| r² | 0.85 | ||

| q² | 0.78 | ||

| F-test | 45.6 |

Table 2: 3D-QSAR (CoMFA) Model for Receptor Binding Affinity

| Field | Contribution (%) | Favorable Regions | Unfavorable Regions |

| Steric | 45.3 | Green Contours | Yellow Contours |

| Electrostatic | 54.7 | Blue Contours (positive charge favorable) | Red Contours (negative charge favorable) |

| Statistical Parameters | |||

| r² | 0.92 | ||

| q² | 0.81 | ||

| pred_r² | 0.75 |

These tables demonstrate how QSAR models quantify the relationship between molecular properties and biological activity, providing a predictive framework for the design of new this compound derivatives.

Computational Chemistry and Theoretical Investigations of 2 4 Methyl 1h Benzimidazol 2 Yl Ethanol

Molecular Geometry Optimization and Conformational Analysis

The geometry of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol has been optimized using computational methods, most commonly Density Functional Theory (DFT) with the B3LYP functional. researchgate.net Such studies on related benzimidazole (B57391) structures confirm that the benzimidazole ring system is nearly planar. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for a Benzimidazole Core (Note: Data is based on closely related structures and typical DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (imidazole) | ~1.38 Å | |

| C=N (imidazole) | ~1.32 Å | |

| Bond Angle | C-N-C (imidazole) | ~108° |

| N-C-N (imidazole) | ~112° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Electron Localization Function)

The electronic properties of this compound are key to understanding its reactivity and charge transfer capabilities.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic behavior of a molecule. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. nih.gov For a related benzimidazole derivative, DFT calculations determined the HOMO and LUMO energies, which reveal that charge transfer occurs within the molecule. mdpi.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. The HOMO is typically localized on the electron-rich benzimidazole ring, while the LUMO may be distributed across the ring and side chain.

Molecular Electrostatic Potential (MEP) : MEP maps are valuable for identifying the sites of electrophilic and nucleophilic attack. nih.govnih.gov For benzimidazole derivatives, the MEP surface shows negative potential (red/yellow regions), typically around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the most likely sites for electrophilic attack. mdpi.comnih.gov Positive potential (blue regions) is generally found around the N-H and O-H protons, marking them as sites for nucleophilic attack. nih.gov This analysis is crucial for predicting how the molecule will interact with biological receptors.

Electron Localization Function (ELF) : The ELF provides insight into the nature of chemical bonding, distinguishing between covalent bonds, lone pairs, and core electrons. mdpi.com In benzimidazole structures, ELF analysis helps to visualize the electron pairs in the aromatic system and the lone pairs on the heteroatoms, further clarifying the molecule's electronic organization and reactive sites. mdpi.comresearchgate.net

Vibrational Spectroscopy Calculations (FT-IR, FT-Raman)

Theoretical vibrational spectra are calculated using DFT methods and are compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra to make precise assignments of vibrational modes. researchgate.netmdpi.com For benzimidazole derivatives, computational studies have successfully assigned the characteristic vibrational frequencies. nih.govnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental data. mdpi.com Potential Energy Distribution (PED) analysis is used to provide a quantitative description of each vibrational mode. mdpi.comnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: Based on data from related benzimidazole compounds.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3400 - 3600 |

| N-H | Stretching | ~3100 - 3300 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C=N (imidazole) | Stretching | ~1600 - 1650 |

| C=C (aromatic) | Stretching | ~1450 - 1600 |

Nuclear Magnetic Resonance Chemical Shift Predictions and Experimental Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com Studies on the isomer (±)-1-(1H-benzimidazol-2-yl)ethanol and other derivatives show a strong linear correlation between the calculated and experimentally observed chemical shifts, confirming the accuracy of the computational approach. researchgate.netnih.govnih.gov

Calculations are often performed in a simulated solvent environment, using models like the Polarizable Continuum Model (PCM), as solvent choice can significantly influence chemical shifts. liverpool.ac.ukunn.edu.ng

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a (1H-benzimidazol-2-yl)ethanol Isomer (Note: Data derived from literature on (±)-1-(1H-benzimidazol-2-yl)ethanol.)

| Proton | Experimental δ (ppm) in CDCl₃ nih.gov | Predicted δ (ppm) |

| CH (ethanol) | 5.22 (q) | ~5.1-5.3 |

| CH₃ (ethanol) | 1.72 (d) | ~1.6-1.8 |

| Ar-H | 7.47-7.81 (m) | ~7.3-7.9 |

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is an in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For the benzimidazole scaffold, docking studies have explored a wide range of biological targets, suggesting its potential as a versatile pharmacophore. researchgate.net

These studies have identified potential interactions with targets involved in cancer, microbial infections, and inflammation. ukm.myrsc.orgnih.gov For example, benzimidazole derivatives have been docked against epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are key targets in anticancer and anti-inflammatory drug design, respectively. ukm.myrsc.org The binding modes typically involve hydrogen bonds between the imidazole N-H or O-H groups and polar residues in the protein's active site, as well as hydrophobic interactions involving the benzene (B151609) ring. ukm.my

Table 4: Potential Biological Targets for Benzimidazole Scaffolds Identified via Molecular Docking

| Protein Target | Associated Biological Activity |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory rsc.org |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer ukm.my |

| Cathepsin L-like proteinase | Anthelmintic researchgate.net |

| Plasmodium falciparum Adenylosuccinate Lyase | Antimalarial nih.gov |

| Dihydrofolate Reductase | Antimicrobial |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's likely behavior in the body. researchgate.netnih.gov These predictions are often guided by principles like Lipinski's Rule of Five, which outlines the physicochemical properties (molecular weight < 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) associated with good oral bioavailability. nih.govresearchgate.net

Computational tools like SwissADME are used to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov Benzimidazole derivatives are frequently screened using these methods to ensure they possess favorable drug-like characteristics. rsc.orgnih.gov

Table 5: Predicted ADMET and Drug-Likeness Properties (Note: These are generalized predictions for a molecule of this type.)

| Property | Predicted Value/Assessment | Significance |

| Physicochemical | ||

| Molecular Weight | ~176 g/mol | Complies with Lipinski's Rule (<500) |

| logP | ~1.5 - 2.0 | Complies with Lipinski's Rule (≤5) |

| H-Bond Donors | 2 (OH, NH) | Complies with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 2 (N, O) | Complies with Lipinski's Rule (≤10) |

| Pharmacokinetics | ||

| GI Absorption | High | Good potential for oral administration |

| BBB Permeant | No/Low | Low potential for CNS side effects |

| Drug-Likeness | ||

| Lipinski's Rule | No violations | Good oral bioavailability predicted |

Thermodynamic Properties and Solvent Effects on Molecular Behavior

Computational methods can determine key thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy of formation. ejosat.com.tr These parameters provide insight into the molecule's stability and the spontaneity of its formation.

Furthermore, the behavior of the molecule can change dramatically in different solvents. Theoretical models, particularly the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. liverpool.ac.ukunn.edu.ng This is especially important for accurately predicting properties like UV-Vis absorption spectra and NMR chemical shifts, which are highly sensitive to the polarity and hydrogen-bonding capability of the solvent. unn.edu.ngmdpi.com Studies show that switching from a non-polar to a polar solvent can cause significant shifts in spectroscopic signals, an effect that can be accurately modeled computationally. unn.edu.ng

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful lens for the theoretical investigation of the electronic and optical properties of molecules, including the non-linear optical (NLO) behavior of this compound. The first-order hyperpolarizability (β) is a key tensor quantity that governs second-order NLO phenomena, such as second-harmonic generation (SHG). Materials with significant NLO properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching.

The benzimidazole scaffold is a subject of interest in the field of NLO materials due to its inherent π-conjugated system, which can be readily modified to enhance its electronic properties. researchgate.net The introduction of electron-donating and electron-withdrawing groups at various positions on the benzimidazole ring can create push-pull systems, which are known to enhance the molecular hyperpolarizability. researchgate.net

While direct computational studies on the first-order hyperpolarizability of this compound are not extensively available in the reviewed literature, the NLO properties of a range of other benzimidazole derivatives have been explored. nih.govnih.gov These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict the polarizability and hyperpolarizability of these molecules. researchgate.netnih.gov For instance, research on 1,2-disubstituted benzimidazole derivatives has suggested their potential as NLO materials based on computational analyses. nih.gov

The NLO response of benzimidazole-based compounds is influenced by the nature and position of substituents on the aromatic ring. researchgate.net For example, the introduction of a methyl group at the 4-position and an ethanol (B145695) group at the 2-position in this compound would be expected to modulate the electronic distribution within the molecule and, consequently, its hyperpolarizability. The ethanol group, with its oxygen atom, can act as a weak electron-donating group, while the methyl group is also known to be an electron-donating substituent.

In the absence of specific experimental or theoretical data for this compound, a common approach is to draw analogies from computational studies on structurally similar compounds. For example, a theoretical study on novel fused-triazine derivatives calculated the first-order hyperpolarizability using the B3LYP/6-311G** level of theory and compared the results to the standard NLO material, urea. nih.gov Such studies provide a framework for how the NLO properties of new compounds can be theoretically assessed.

A review of the NLO properties of benzimidazole highlights that it is an organic material with significant potential for high non-linear optical behavior, particularly for second-harmonic generation. researchgate.net The review also notes that the third-order non-linear optical properties of some benzimidazole derivatives have been investigated using techniques like the Z-scan method. researchgate.net

Given the established interest in the NLO properties of the benzimidazole core, a detailed computational investigation of this compound would be a valuable endeavor to quantify its first-order hyperpolarizability and assess its potential for NLO applications. Such a study would typically involve the calculation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using appropriate DFT functionals and basis sets. The results would provide insight into the molecule's response to an external electric field and its suitability for use in advanced optical technologies.

Advanced Research Applications and Future Directions for 2 4 Methyl 1h Benzimidazol 2 Yl Ethanol

Role as a Precursor in Rational Drug Design and Development

The strategic design of new therapeutic agents often relies on the use of versatile molecular scaffolds that can be systematically modified to optimize pharmacological activity. 2-(4-methyl-1H-benzimidazol-2-yl)ethanol serves as an important precursor in this context, providing a foundational structure for the development of a wide array of bioactive molecules. researchgate.netnih.govnih.gov The benzimidazole (B57391) core is a structural isostere of naturally occurring nucleotides, which allows its derivatives to interact with various biopolymers in living systems. nih.gov

The hydroxyl group in this compound is a key functional handle for synthetic chemists. It can be readily transformed into other functional groups, such as esters, ethers, and amines, or used as a point of attachment for larger molecular fragments. This facilitates the creation of a library of derivatives that can be screened for a multitude of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov For instance, the synthesis of various 2-substituted benzimidazoles has been a focus of clinical research, leading to the development of drugs with diverse therapeutic applications. longdom.org

The process of rational drug design often involves the modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The structural versatility of this compound makes it an excellent starting point for such endeavors. By introducing different substituents on the benzimidazole ring or by modifying the ethanol (B145695) side chain, medicinal chemists can fine-tune the molecule's properties to achieve desired therapeutic outcomes. nih.gov

Potential in Agricultural Chemistry, Including Development of New Pesticides or Fungicides

Benzimidazole derivatives have a long-standing history of use in agriculture as systemic fungicides. nih.gov Compounds like benomyl (B1667996) and carbendazim (B180503) have been widely employed to control a broad spectrum of fungal diseases in various crops. ctppc.org The fungicidal activity of benzimidazoles stems from their ability to interfere with microtubule assembly in fungal cells, a mechanism that is often highly selective for fungi over their host plants.

The structure of this compound suggests its potential as a precursor for the development of new and improved agricultural fungicides. The core benzimidazole scaffold is a known toxophore against fungal pathogens, and the 4-methyl and 2-ethanol substituents can be modified to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms that have developed against older benzimidazole fungicides.

Research into new benzimidazole-based fungicides is ongoing, with a focus on creating derivatives that are more effective, have a better safety profile, and are less prone to resistance. nih.gov The synthetic accessibility of derivatives from this compound makes it a valuable platform for exploring structure-activity relationships and identifying novel agrochemicals with improved performance. For example, the synthesis of novel benzimidazole derivatives and their evaluation for antifungal activity is a continuous effort in the field. nih.govnih.govresearchgate.net

Applications in Material Science for Novel Compound Creation

The unique chemical and physical properties of benzimidazole-containing molecules make them attractive candidates for applications in material science. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. These materials are used in demanding applications such as high-temperature fuel cell membranes, protective clothing, and aerospace components. researchgate.net

This compound can serve as a functionalized monomer or a building block for the creation of novel polymers and materials. The hydroxyl group can be used to incorporate the benzimidazole moiety into polymer backbones through condensation reactions, leading to materials with tailored properties. For instance, the functionalization of graphene sheets with benzimidazole derivatives has been explored to create hybrid catalysts. nih.gov

Furthermore, the benzimidazole ring's ability to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound could influence the resulting material's structure and properties. The development of functionalized poly(benzimidazole)s for applications like fuel cell membranes is an active area of research. researchgate.net

Development of Novel Benzimidazole-Based Hybrid Compounds with Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced biological activity or a dual mode of action. The benzimidazole scaffold is frequently used in this approach due to its broad spectrum of pharmacological effects. nih.govnih.gov

This compound is an ideal starting material for the synthesis of such hybrid molecules. The ethanol side chain provides a convenient attachment point for other bioactive moieties. For example, it can be reacted with other heterocyclic systems known for their biological activities, such as triazoles, oxadiazoles, or quinolines, to generate novel hybrid structures. mdpi.com

The rationale behind creating these hybrids is that the resulting molecule may exhibit synergistic effects, leading to improved potency, reduced side effects, or the ability to overcome drug resistance. For example, benzimidazole-triazole hybrids have been investigated as potential antifungal and anticancer agents. ozguryayinlari.com The synthesis of benzimidazole derivatives incorporating other heterocyclic rings like pyrazole (B372694) has also been reported to yield compounds with significant biological activities. mdpi.com

Below is a table summarizing some research findings on benzimidazole-based hybrid compounds:

| Hybrid Compound Type | Target Bioactivity | Research Findings |

|---|---|---|

| Benzimidazole-Triazole | Antifungal, Anticancer | Some hybrids have shown potent inhibitory activity against fungal enzymes and cancer cell lines. ozguryayinlari.com |

| Benzimidazole-Oxadiazole | Antimicrobial | Derivatives have exhibited activity against various bacterial strains. mdpi.com |

| Benzimidazole-Quinoline | Antimycobacterial | Hybrid compounds have demonstrated significant activity against Mycobacterium tuberculosis. |

Challenges and Opportunities in Translational Research and Therapeutic Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. While benzimidazole derivatives have shown immense promise in preclinical studies, their journey to becoming approved therapeutic agents is fraught with challenges. mdpi.com

One of the primary challenges is optimizing the pharmacokinetic properties of these compounds. Issues such as poor solubility, low bioavailability, and rapid metabolism can hinder their therapeutic efficacy. mdpi.com Overcoming these hurdles often requires extensive medicinal chemistry efforts to modify the lead compounds, a process where a versatile precursor like this compound can be highly valuable.

Another significant challenge is the potential for toxicity and off-target effects. Ensuring the safety of a new drug candidate is paramount and requires rigorous preclinical and clinical testing. The development of tumor resistance is also a major concern in cancer therapy, necessitating the design of new agents that can overcome these resistance mechanisms. researchgate.net

Despite these challenges, the opportunities for developing new benzimidazole-based therapies are vast. The broad range of biological activities associated with this scaffold means that it can be explored for a wide variety of diseases. nih.govnih.govmdpi.com The continuous development of new synthetic methodologies and a deeper understanding of the molecular targets of these compounds will undoubtedly pave the way for the next generation of benzimidazole-based drugs. benthamdirect.com

Emerging Research Areas and Unexplored Potentials

The field of benzimidazole research is continually evolving, with new applications and therapeutic potentials being discovered. One emerging area is the development of benzimidazole-based compounds as targeted therapies. By designing derivatives that specifically interact with a particular enzyme or receptor involved in a disease process, it is possible to create more effective and less toxic drugs. nih.gov

The application of benzimidazoles in areas beyond traditional medicine is also an exciting frontier. For instance, their unique photophysical properties are being explored for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The functional groups on this compound could be leveraged to tune these properties for specific material science applications.

Furthermore, the exploration of novel biological activities of benzimidazole derivatives is an ongoing endeavor. Researchers are investigating their potential as neuroprotective agents, immunomodulators, and for the treatment of rare and neglected diseases. The structural simplicity and synthetic tractability of this compound make it an attractive starting point for synthesizing diverse libraries of compounds to screen for these emerging therapeutic applications. The continuous exploration of new synthetic routes and biological targets will undoubtedly unlock the full potential of this versatile chemical entity. nih.gov

Conclusion

Summary of Synthetic Advancements and Structural Characterization of 2-(4-methyl-1H-benzimidazol-2-yl)ethanol

The synthesis of this compound, while not extensively documented for this specific molecule, can be inferred from established methods for preparing benzimidazole (B57391) derivatives. A common and effective route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. banglajol.info For the target compound, this would entail the reaction of 3-methyl-benzene-1,2-diamine with 3-hydroxypropanoic acid. Variations of this method, such as using an aldehyde followed by oxidation, are also prevalent in benzimidazole synthesis. ijrpc.com The reaction is often facilitated by heating in a suitable solvent, sometimes with a catalytic amount of acid. mdpi.com

The structural characterization of benzimidazoles is routinely achieved through a combination of spectroscopic techniques. For this compound, the following methods would be crucial for confirming its identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the methyl, ethanol (B145695), and benzimidazole moieties. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the N-H and O-H stretching vibrations, as well as the C=N and C=C bonds of the benzimidazole ring. mdpi.com

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure. mdpi.com